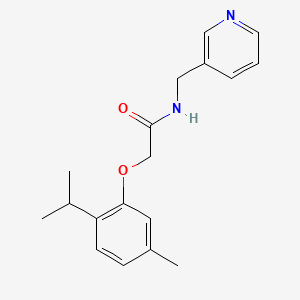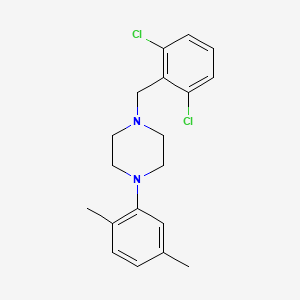![molecular formula C20H17BrN4O2 B5115368 N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5115368.png)
N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide is a compound that has been studied for its potential applications in scientific research. This compound is also known as ABPP or activity-based protein profiling, which is a technique used to study the activity of enzymes in living cells.
作用机制
The mechanism of action of ABPP involves the binding of the probe to the active site of the target enzyme. Once the probe is bound, it can be used to identify and quantify the activity of the enzyme in the cell. This technique is based on the principle of covalent labeling, which involves the formation of a covalent bond between the probe and the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ABPP are dependent on the specific enzyme being studied. For example, ABPP has been used to study the activity of proteases, which are enzymes that are involved in the breakdown of proteins. By studying the activity of proteases, researchers can gain insight into the role of these enzymes in disease processes such as cancer and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of ABPP is its ability to study the activity of enzymes in living cells. This technique provides a more accurate representation of enzyme activity than traditional biochemical assays, which are performed in vitro. However, there are also limitations to this technique, including the need for specialized probes and the potential for off-target effects.
未来方向
There are many future directions for the use of ABPP in scientific research. One area of interest is the development of new probes that can be used to study the activity of a wider range of enzymes. Another area of interest is the application of ABPP in drug discovery, where it can be used to identify new targets for drug development. Additionally, ABPP has the potential to be used in clinical settings, where it can be used to monitor the activity of enzymes in patients with diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide, also known as ABPP, is a compound that has been studied for its potential applications in scientific research. This technique involves the use of a small molecule probe that is designed to bind to the active site of a specific enzyme. ABPP has many advantages, including its ability to study enzyme activity in living cells, but there are also limitations to this technique. However, with continued research and development, ABPP has the potential to be a valuable tool in scientific research and drug discovery.
合成方法
The synthesis of ABPP involves several steps, starting with the preparation of the intermediate compound 2-bromobenzoyl chloride. This intermediate is then reacted with 5-aminopyrazole-4-carboxamide to form the key intermediate, which is then reacted with allylamine to produce the final product, N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide.
科学研究应用
ABPP is used in scientific research to study the activity of enzymes in living cells. This technique involves the use of a small molecule probe that is designed to bind to the active site of a specific enzyme. Once the probe is bound, it can be used to identify and quantify the activity of the enzyme in the cell. This technique has been used to study a wide range of enzymes, including proteases, kinases, and phosphatases.
属性
IUPAC Name |
5-[(2-bromobenzoyl)amino]-1-phenyl-N-prop-2-enylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c1-2-12-22-19(26)16-13-23-25(14-8-4-3-5-9-14)18(16)24-20(27)15-10-6-7-11-17(15)21/h2-11,13H,1,12H2,(H,22,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARCFMMDMYJDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)

![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)
![tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)
![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)


![2,2-dimethyl-5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5115358.png)
![methyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B5115366.png)


![2-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5115387.png)